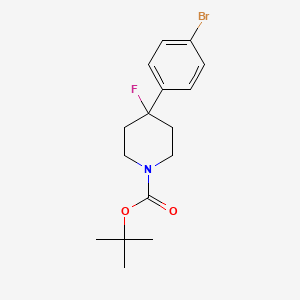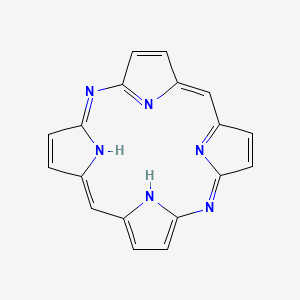
21H,23H-5,15-Diazaporphine
Vue d'ensemble
Description
21H,23H-5,15-Diazaporphine is a heterocyclic compound that belongs to the class of alkaloids. It contains a diazaporphine ring system, which has garnered significant attention in the scientific community due to its potential therapeutic and environmental applications.
Méthodes De Préparation
The synthesis of 21H,23H-5,15-Diazaporphine involves several steps. One common synthetic route includes the cyclization of appropriate precursors under specific reaction conditions. The exact details of the synthetic routes and reaction conditions are often proprietary and vary depending on the desired purity and yield . Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
21H,23H-5,15-Diazaporphine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
21H,23H-5,15-Diazaporphine has a wide range of scientific research applications, including:
Chemistry: It is used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Medicine: It is being explored for its potential therapeutic applications, including as an anticancer agent and in photodynamic therapy.
Industry: It is used in the development of new materials with unique properties, such as conductive polymers and sensors.
Mécanisme D'action
The mechanism of action of 21H,23H-5,15-Diazaporphine involves its interaction with specific molecular targets and pathways. It can act as a ligand, binding to metal ions and forming complexes that can participate in various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context .
Comparaison Avec Des Composés Similaires
21H,23H-5,15-Diazaporphine is unique due to its diazaporphine ring system. Similar compounds include:
Porphyrins: These compounds have a similar ring structure but contain different heteroatoms.
Phthalocyanines: These compounds have a similar planar structure and are used in similar applications, such as in dyes and pigments.
Corroles: These compounds have a similar macrocyclic structure but differ in the number and arrangement of nitrogen atoms.
This compound stands out due to its specific ring system and the unique properties it imparts to the compound.
Propriétés
IUPAC Name |
2,12,21,22,23,24-hexazapentacyclo[16.2.1.13,6.18,11.113,16]tetracosa-1(21),2,4,6,8,10,12,14,16(22),17,19-undecaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N6/c1-5-15-19-11(1)9-12-2-6-17(20-12)24-18-8-4-14(22-18)10-13-3-7-16(21-13)23-15/h1-10H,(H,19,21,23)(H,20,22,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDLIXSHARREATN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC3=NC(=CC4=NC(=NC5=CC=C(N5)C=C1N2)C=C4)C=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30782605 | |
| Record name | (2Z,6Z,12Z,17Z)-2,12,21,22,23,24-Hexaazapentacyclo[16.2.1.1~3,6~.1~8,11~.1~13,16~]tetracosa-1(21),2,4,6,8,10,12,14,16(22),17,19-undecaene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30782605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2683-87-6 | |
| Record name | (2Z,6Z,12Z,17Z)-2,12,21,22,23,24-Hexaazapentacyclo[16.2.1.1~3,6~.1~8,11~.1~13,16~]tetracosa-1(21),2,4,6,8,10,12,14,16(22),17,19-undecaene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30782605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


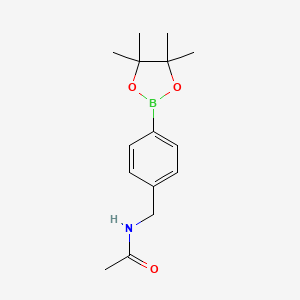
![8-(2,2,2-Trifluoroethyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B1456455.png)
![O-[[4-cyclohexyl-3-(trifluoromethyl)phenyl]methyl]hydroxylamine](/img/structure/B1456456.png)
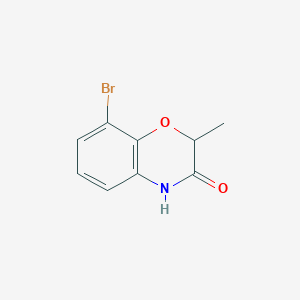
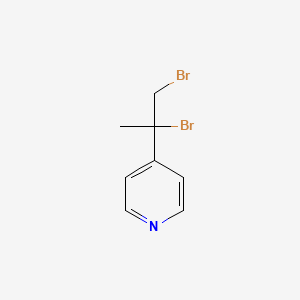
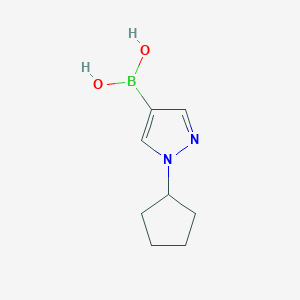
![6-chloro-5-hydroxy-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B1456464.png)
![[3-(Ethoxycarbonyl)isoxazol-5-YL]methanaminium chloride](/img/structure/B1456465.png)
![1-chloro-3-[(4-chlorophenyl)methylideneamino]propan-2-ol](/img/structure/B1456469.png)
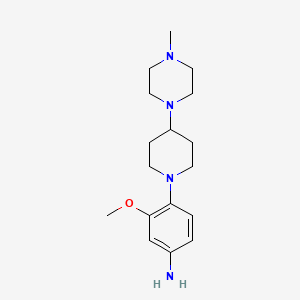
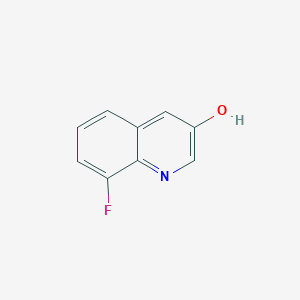
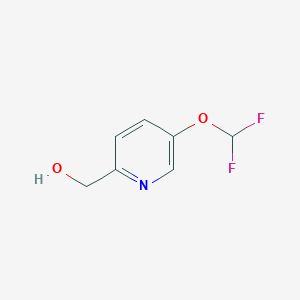
![9-(Benzyloxy)-3,4-dihydrobenzo[4,5]thieno[2,3-f][1,4]thiazepin-5(2H)-one](/img/structure/B1456475.png)
